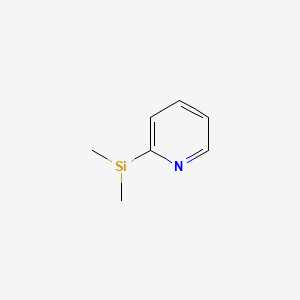

2-(Dimethylsilyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNPHFYDOLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476626 | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21032-48-4 | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(Dimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and reactivity of 2-(Dimethylsilyl)pyridine, a versatile organosilane compound with significant applications in organic synthesis. This document is intended to serve as a technical resource for researchers, chemists, and professionals in the field of drug development and materials science, offering insights into its stability, spectroscopic profile, and diverse reactivity, including its role in hydrosilylation, cross-coupling reactions, and as a directing group in C-H functionalization.

Core Chemical and Physical Properties

This compound, also known as Dimethyl(2-pyridyl)silane, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21032-48-4 | |

| Molecular Formula | C₇H₁₁NSi | |

| Molecular Weight | 137.25 g/mol | |

| Density | 0.915 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.499 | |

| Flash Point | 40.6 °C (105.1 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Structural Representation

The structure of this compound features a dimethylsilyl group substituted at the 2-position of a pyridine ring. This unique combination of a silicon moiety and a heteroaromatic ring imparts its distinct chemical reactivity.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The protons on the carbon adjacent to the nitrogen will be the most deshielded. The methyl protons on the silicon atom would appear as a singlet further upfield, and the Si-H proton would likely be a multiplet due to coupling with the methyl protons. For comparison, the aromatic protons of pyridine in CDCl₃ appear at δ 8.56 (2H), 7.64 (1H), and 7.25 (2H) ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two methyl carbons attached to the silicon. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom, with C2 and C6 appearing at approximately 150 ppm, C4 at 136 ppm, and C3 and C5 at 124 ppm in unsubstituted pyridine.[2] The dimethylsilyl substitution will induce shifts in these signals.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic vibrational frequencies. Key absorptions would include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and a distinctive Si-H stretching band, which is usually found in the 2100-2200 cm⁻¹ region. The Si-C bond also has characteristic vibrations.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 137. Fragmentation patterns would likely involve the loss of a methyl group (M-15), leading to a fragment at m/z = 122, and potentially cleavage of the Si-pyridine bond.

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the Si-H bond and the directing effects of the pyridyl and silyl groups.

Hydrosilylation Reactions

The presence of the Si-H bond allows this compound to participate in hydrosilylation reactions, which involve the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is typically catalyzed by transition metals, most commonly platinum complexes.[3]

Mechanism: The generally accepted Chalk-Harrod mechanism for hydrosilylation involves:

-

Oxidative addition of the Si-H bond to the metal center.

-

Coordination of the unsaturated substrate (alkene or alkyne) to the metal.

-

Insertion of the substrate into the M-H or M-Si bond.

-

Reductive elimination to yield the hydrosilylated product and regenerate the catalyst.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylsilyl)pyridine is a versatile heterocyclic organosilane compound that is gaining increasing attention in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the incorporation of a dimethylsilyl moiety onto the pyridine ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a particular focus on its relevance to drug development. Detailed, field-proven protocols for its preparation are presented, alongside a thorough analysis of its spectroscopic and physicochemical properties. The causality behind experimental choices is elucidated, and the role of this compound as a bioisostere and a versatile synthetic intermediate is discussed.

Introduction: The Strategic Importance of this compound in Modern Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding, coordinate to metal centers, and serve as a bioisosteric replacement for other aromatic systems has cemented its importance in drug design.[1][2][3] The introduction of a silyl group onto the pyridine ring, as in this compound, imparts a unique set of properties that can be strategically exploited by medicinal chemists.

The dimethylsilyl group can influence the lipophilicity, metabolic stability, and conformational preferences of a molecule.[4] Furthermore, the Si-H bond in this compound provides a reactive handle for a variety of chemical transformations, including hydrosilylation and cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.[5] This guide aims to provide researchers with the foundational knowledge and practical protocols necessary to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The two most prevalent and reliable methods involve the generation of a 2-pyridyl anion equivalent, which is then quenched with a suitable electrophilic silicon source, such as dimethylchlorosilane.

Synthesis via Lithiation of 2-Halopyridines

This method relies on the deprotonation of a 2-halopyridine at low temperatures using a strong organolithium base, followed by reaction with dimethylchlorosilane. The halogen atom directs the lithiation to the 2-position.

Caption: Lithiation of 2-Bromopyridine followed by quenching with Dimethylchlorosilane.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

-

Inert Atmosphere: The system is purged with dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of a precipitate or a color change may be observed, indicating the formation of 2-lithiopyridine. The mixture is stirred at this temperature for 1 hour.

-

Silylation: A solution of dimethylchlorosilane (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless liquid.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is critical for the success of the reaction.

-

Low Temperature: The low temperature (-78 °C) is essential to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring, and to ensure the stability of the 2-lithiopyridine intermediate.

-

Stoichiometry: A slight excess of the organolithium reagent is used to ensure complete conversion of the starting material. A slight excess of the silylating agent is also used to drive the reaction to completion.

Synthesis via Grignard Reagent Formation

An alternative approach involves the formation of a 2-pyridyl Grignard reagent from a 2-halopyridine, which is then reacted with dimethylchlorosilane. This method can be advantageous as Grignard reagents are generally less pyrophoric than organolithiums.[6][7]

Caption: Grignard reaction for the synthesis of this compound.

-

Magnesium Activation: Magnesium turnings (1.5 eq) are placed in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction.

-

Solvent Addition: Anhydrous THF is added to cover the magnesium.

-

Grignard Formation: A solution of 2-bromopyridine (1.0 eq) in anhydrous THF is added dropwise. The reaction is often initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Silylation: The reaction mixture is cooled to 0 °C, and a solution of dimethylchlorosilane (1.2 eq) in anhydrous THF is added dropwise.

-

Work-up: The work-up procedure is similar to that described for the lithiation method, involving quenching with saturated aqueous ammonium chloride, extraction, drying, and purification.

-

Initiation of Grignard Reaction: The formation of Grignard reagents can sometimes be difficult to initiate. The use of a small amount of iodine, 1,2-dibromoethane, or sonication can help to activate the magnesium surface.

-

Solvent: THF is a common solvent for Grignard reactions as it solvates and stabilizes the Grignard reagent.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NSi | [1] |

| Molecular Weight | 137.25 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | Not readily available | |

| Density | 0.915 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.499 | [1] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the dimethylsilyl group protons. The pyridine protons will appear in the aromatic region (δ 7.0-8.7 ppm), with coupling patterns indicative of a 2-substituted pyridine. The silyl methyl protons will appear as a singlet or a doublet (if coupled to the silyl proton) in the upfield region (δ 0.3-0.5 ppm). The silyl proton (Si-H) will appear as a multiplet further downfield.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show five signals for the pyridine ring carbons and one signal for the methyl carbons of the dimethylsilyl group. The chemical shifts of the pyridine carbons will be influenced by the electron-donating nature of the silyl group.

The IR spectrum will exhibit characteristic absorption bands for the pyridine ring and the dimethylsilyl group.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2150 | Si-H stretch (strong and sharp) |

| ~1580, 1470, 1430 | Pyridine ring C=C and C=N stretching vibrations |

| ~1250 | Si-CH₃ symmetric deformation |

| ~820 | Si-CH₃ rock |

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern will likely involve the loss of a methyl group ([M-15]⁺) to form a stable pyridyl-stabilized silyl cation, which may be the base peak. Further fragmentation of the pyridine ring can also be expected.

Applications in Drug Development and Medicinal Chemistry

The unique structural and electronic features of this compound make it a valuable tool in drug discovery and development.

Bioisosteric Replacement

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity.[4] The dimethylsilyl group can act as a bioisostere for various functional groups, including alkyl groups or even a phenyl ring in certain contexts. Its introduction can modulate lipophilicity and metabolic stability, potentially leading to improved drug candidates.

Versatile Synthetic Intermediate

The Si-H bond in this compound is a key feature that allows for a range of subsequent chemical transformations.

The Si-H bond can participate in hydrosilylation reactions with alkenes and alkynes, providing a route to more complex silylated pyridine derivatives.[5]

The silyl group can be activated and used in various cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. This allows for the introduction of diverse substituents at the 2-position of the pyridine ring, a common strategy in the synthesis of pharmaceutical compounds.

Caption: Cross-coupling of this compound with an aryl halide.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is an irritant to the eyes, skin, and respiratory system.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. The synthetic methods outlined in this guide, primarily based on lithiation and Grignard reactions, provide reliable and scalable routes to this important compound. Its well-defined spectroscopic signature allows for straightforward characterization. The ability of the dimethylsilyl group to act as a bioisostere and the reactivity of the Si-H bond for further functionalization underscore the strategic importance of this compound in the modern medicinal chemist's toolbox. As the demand for novel and effective pharmaceuticals continues to grow, the utility of such strategically functionalized heterocyclic compounds is expected to expand further.

References

- CN102093402B - Synthesis method of dimethylchlorosilane - Google P

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (URL: [Link])

-

ChemInform Abstract: Preparation of Pyridyl Grignard Reagents and Cross Coupling Reactions with Sulfoxides Bearing Azaheterocycles. - Sci-Hub. (URL: [Link])

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. (URL: [Link])

-

FTIR spectrum for Pyridine | Download Table - ResearchGate. (URL: [Link])

- Interpret

-

Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC - NIH. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

-

FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate. (URL: [Link])

-

A review on the medicinal importance of pyridine derivatives - ResearchGate. (URL: [Link])

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (URL: [Link])

- EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)

-

Application of pyridine sulfinate coupling reaction to medicinal... - ResearchGate. (URL: [Link])

-

C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. (URL: [Link])

-

Sci-Hub: Preparation and Characterization of Methyl Substituted 2,2′-Dipyridyl Diselenides and -Ditellurides: X-ray Structure of 6,6. (URL: [Link])

-

Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents - ResearchGate. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (URL: [Link])

-

Mass spectrometry 1 - Chemistry LibreTexts. (URL: [Link])

- Infrared Absorption Spectra of Qu

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. (URL: [Link])

-

Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - PubMed. (URL: [Link])

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (URL: [Link])

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (URL: [Link])

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: [Link])

-

Question 2 [16 marks] 2.1 The ion observed at m/z 84 in the electron io.. - Filo. (URL: [Link])

-

Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI. (URL: [Link])

-

Mass Spectrometry: Fragmentation Mechanisms - YouTube. (URL: [Link])

-

13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of - ElectronicsAndBooks. (URL: [Link])

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.) - ResearchGate. (URL: [Link])

-

Unexpected Discovery of Saturated Pyridine Mimetics - ChemRxiv. (URL: [Link])

-

FTIR spectra of the pyridine adsorption on the catalysts and the... - ResearchGate. (URL: [Link])

-

1 H NMR Spectrum (1D, 500 MHz, Pyridine-d5, simulated) (NP0043837) - NP-MRD. (URL: [Link])

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (URL: [Link])

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 2-(Dimethylsilyl)pyridine: A Technical Guide for Researchers

Foreword: Navigating the Spectroscopic Landscape of a Niche Reagent

In the realm of synthetic chemistry and materials science, 2-(Dimethylsilyl)pyridine stands as a versatile building block, prized for its unique combination of a nucleophilic nitrogen atom and a reactive silicon-hydride bond. Its application in catalysis, organic synthesis, and materials science hinges on a thorough understanding of its molecular structure and electronic properties. Spectroscopic analysis provides the foundational data for this understanding, yet a comprehensive, publicly available dataset for this specific compound has remained elusive. This guide aims to fill that void.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the dimethylsilyl group and the pyridine ring. The electron-withdrawing nature of the pyridine ring and the electronegativity of the silicon atom will influence the chemical shifts of these protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Si-CH₃ | 0.4 - 0.6 | Doublet | ~3-4 | 6H |

| Si-H | 4.5 - 4.7 | Septet | ~3-4 | 1H |

| Pyridine H-3 | 7.2 - 7.4 | Triplet | ~7-8 | 1H |

| Pyridine H-4 | 7.6 - 7.8 | Triplet of doublets | ~7-8, ~1.5 | 1H |

| Pyridine H-5 | 7.1 - 7.3 | Doublet of triplets | ~7-8, ~1 | 1H |

| Pyridine H-6 | 8.6 - 8.8 | Doublet | ~5 | 1H |

Interpretation and Rationale:

-

Dimethylsilyl Protons (Si-CH₃ and Si-H): The methyl protons on the silicon atom are expected to appear significantly upfield due to the electropositive nature of silicon. The coupling to the Si-H proton results in a doublet. The Si-H proton itself will be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is further downfield compared to typical Si-H signals due to the influence of the adjacent aromatic pyridine ring.

-

Pyridine Protons: The protons on the pyridine ring will exhibit a characteristic pattern. The H-6 proton, being closest to the electronegative nitrogen, will be the most deshielded and appear furthest downfield. The remaining protons (H-3, H-4, and H-5) will resonate in the aromatic region, with their precise shifts influenced by the electron-donating silyl group at the C-2 position. The predicted coupling constants are typical for ortho, meta, and para relationships in a pyridine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | -2.0 - 0.0 |

| Pyridine C-2 | 165 - 168 |

| Pyridine C-3 | 123 - 125 |

| Pyridine C-4 | 135 - 137 |

| Pyridine C-5 | 120 - 122 |

| Pyridine C-6 | 148 - 150 |

Interpretation and Rationale:

-

Silicon-bound Methyl Carbons (Si-CH₃): These carbons will exhibit a characteristic upfield shift, appearing at or slightly below 0 ppm.

-

Pyridine Carbons: The C-2 carbon, directly attached to the silicon, will be significantly deshielded. The C-6 carbon, adjacent to the nitrogen, will also be downfield. The remaining carbons (C-3, C-4, and C-5) will appear in the typical aromatic region for pyridine derivatives.

Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Use a spectral width appropriate for observing both the aromatic and aliphatic regions (e.g., -2 to 10 ppm).

-

Process the data with a line broadening factor of 0.3 Hz to enhance resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024-4096 scans).

-

Use a spectral width that encompasses the expected range of carbon chemical shifts (e.g., -10 to 180 ppm).

-

-

Data Analysis: Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. Integrate the ¹H NMR signals and determine the multiplicities and coupling constants. Assign the peaks in both spectra based on the predicted values and established knowledge of pyridine and organosilane chemistry.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to the Si-H bond, Si-C bonds, and the various vibrational modes of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (aliphatic) | 2960 - 2980 | Medium |

| Si-H stretch | 2100 - 2150 | Strong |

| C=C, C=N stretch (pyridine ring) | 1580 - 1610 | Strong |

| C=C stretch (pyridine ring) | 1430 - 1480 | Medium |

| Si-CH₃ deformation | 1250 - 1270 | Strong |

| Si-H bend | 880 - 920 | Strong |

| C-H out-of-plane bend (aromatic) | 750 - 800 | Strong |

Interpretation and Rationale:

-

Si-H Stretch: The most diagnostic peak in the IR spectrum will be the strong absorption band for the Si-H stretching vibration, which is expected in the 2100-2150 cm⁻¹ region.[1]

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the 1400-1610 cm⁻¹ range.[2]

-

Dimethylsilyl Group Vibrations: The deformation of the Si-CH₃ groups will give rise to a strong band around 1250 cm⁻¹, while the Si-H bending vibration will be observed in the 880-920 cm⁻¹ region.[1]

Experimental Protocol for IR Data Acquisition

Acquiring a clean and informative IR spectrum is straightforward with modern Fourier Transform Infrared (FTIR) spectrometers.

Step-by-Step Methodology:

-

Sample Preparation: As this compound is a liquid, the simplest method is to acquire the spectrum as a thin film. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Place the sample in the beam path and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands corresponding to the predicted functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Interpretation |

| 137 | [M]⁺ | Molecular Ion |

| 136 | [M-H]⁺ | Loss of a hydrogen radical |

| 122 | [M-CH₃]⁺ | Loss of a methyl radical |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

| 59 | [Si(CH₃)₂H]⁺ | Dimethylsilyl cation |

Interpretation and Rationale:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 137 will confirm the molecular weight of the compound.

-

Key Fragmentations: The fragmentation of silyl compounds is well-documented. The loss of a hydrogen radical from the silicon atom to give the [M-H]⁺ ion at m/z 136 is a common pathway. The loss of a methyl radical to form the [M-CH₃]⁺ ion at m/z 122 is also highly probable. Cleavage of the C-Si bond can lead to the formation of the pyridyl cation at m/z 78 and the dimethylsilyl cation at m/z 59.

Graphviz Diagram of Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Standard electron ionization mass spectrometry is well-suited for the analysis of this compound.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known chemistry of the compound.

Conclusion: A Predictive Yet Practical Spectroscopic Guide

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While based on well-established principles and analogies rather than direct experimental observation, the information presented herein offers a robust framework for the identification and characterization of this important chemical building block. The detailed experimental protocols provide a clear roadmap for researchers to acquire their own high-quality data. As the use of this compound continues to expand, it is our hope that this guide will serve as a valuable resource for the scientific community, fostering a deeper understanding of its properties and facilitating its application in innovative research and development.

References

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

- El-Sayed, M. F. A.; El-Kholy, A. E. Spectroscopic Studies on Some Pyridine Derivatives. Journal of the Chinese Chemical Society2004, 51 (5A), 947–956.

-

NIST Chemistry WebBook. Pyridine. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

ResearchGate. Mass spectrum of compound 1 Analysis of the fragmentation.... [Link]

Sources

The Advent and Evolution of 2-Pyridylsilanes: A Technical Guide for Organic Chemists

Abstract

This in-depth technical guide explores the discovery, historical development, and synthetic utility of 2-pyridylsilanes in organic chemistry. Initially emerging as a niche class of organosilicon compounds, 2-pyridylsilanes have evolved into powerful and versatile reagents, particularly in the realm of cross-coupling chemistry. Their unique electronic properties and the coordinating ability of the pyridyl nitrogen have enabled novel reaction pathways and solutions to long-standing challenges in the synthesis of complex molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational principles, key synthetic methodologies, mechanistic intricacies, and practical applications of 2-pyridylsilane chemistry.

Introduction: The Genesis of a Powerful Synthetic Tool

The story of 2-pyridylsilanes is intrinsically linked to the broader development of silicon-based cross-coupling reactions. The seminal work of Hatanaka and Hiyama in 1988 laid the groundwork for what is now known as the Hiyama coupling, a palladium-catalyzed reaction of organosilanes with organic halides.[1][2][3] This discovery opened the door for the use of organosilicon reagents as viable alternatives to their organoboron and organotin counterparts, offering advantages in terms of stability, lower toxicity, and ease of handling.

However, the full potential of this methodology was yet to be unlocked. A significant breakthrough came with the introduction of the 2-pyridyl group onto the silicon atom. This seemingly simple modification had profound effects on the reactivity and selectivity of the organosilane, giving rise to a new class of reagents with unique and highly desirable properties. The pioneering work of research groups led by Itami and Yoshida, among others, was instrumental in demonstrating the remarkable utility of 2-pyridylsilanes, particularly in overcoming the challenges associated with the coupling of pyridine-containing fragments, a common motif in pharmaceuticals and functional materials.

The Historical Trajectory: Key Milestones in 2-Pyridylsilane Chemistry

The journey from the initial concept to the widespread application of 2-pyridylsilanes has been marked by several key discoveries that have shaped our understanding and utilization of these reagents.

-

Early 2000s: The Dawn of a New Reagent: The turn of the millennium witnessed the emergence of 2-pyridylsilanes as highly effective reagents in palladium-catalyzed cross-coupling reactions. A pivotal 2001 publication by Itami, Nokami, and Yoshida detailed the cross-coupling of alkenyldimethyl(2-pyridyl)silanes , revealing a fascinating mechanistic dichotomy.[4] They demonstrated that the reaction outcome could be selectively switched between a carbometalation and a transmetalation pathway by the simple addition of an activator like tetrabutylammonium fluoride (TBAF).

-

Fluoride-Free Activation and Mechanistic Insights: A significant advancement in the field was the development of fluoride-free activation methods. The work of Denmark and others on the use of silanols and their corresponding silanolates provided a milder and more versatile approach to activate the carbon-silicon bond for transmetalation. This research also shed light on the crucial role of a pentacoordinate silicon intermediate in the catalytic cycle.

-

Expansion of the Substrate Scope: Subsequent research has focused on expanding the scope of 2-pyridylsilane chemistry to include a wider range of coupling partners. This has led to the development of methods for the synthesis and application of aryl-, alkyl-, and allyl-substituted 2-pyridylsilanes, further enhancing their versatility in organic synthesis.

Synthesis of 2-Pyridylsilanes: A Practical Guide

The accessibility of 2-pyridylsilanes is a key factor in their widespread adoption. Several reliable methods have been developed for their synthesis, catering to a variety of substitution patterns on both the pyridine ring and the silicon atom.

From Halopyridines: The Grignard and Lithiation Routes

A common and straightforward approach to arylate silicon is through the reaction of a silyl halide with a pre-formed organometallic reagent derived from a halopyridine.

-

Grignard Reagents: 2-Bromopyridine or 2-chloropyridine can be converted to the corresponding Grignard reagent, which then reacts with a suitable chlorosilane (e.g., trimethylchlorosilane, dimethylvinylchlorosilane) to afford the desired 2-pyridylsilane.

-

Organolithium Reagents: Alternatively, lithiation of a halopyridine, typically with an organolithium reagent such as n-butyllithium, followed by quenching with a chlorosilane, provides an efficient route to 2-pyridylsilanes. This method is particularly useful for accessing more functionalized derivatives.

Hydrosilylation of Alkynes and Alkenes

The hydrosilylation of unsaturated carbon-carbon bonds with a pyridyl-substituted silane, such as dimethyl(2-pyridyl)silane, offers a direct and atom-economical route to vinyl- and alkyl-2-pyridylsilanes. This reaction is typically catalyzed by transition metals like platinum or rhodium.

Table 1: Comparison of Synthetic Methods for 2-Pyridylsilanes

| Method | Starting Material | Reagents | Advantages | Limitations |

| Grignard Reaction | 2-Halopyridine | Mg, Chlorosilane | Readily available starting materials, scalable. | Functional group tolerance can be an issue. |

| Organolithium Reaction | 2-Halopyridine | Organolithium, Chlorosilane | Good for functionalized pyridines. | Requires low temperatures, sensitive to moisture. |

| Hydrosilylation | Alkyne/Alkene | Pyridylsilane, Catalyst | Atom-economical, good stereocontrol. | Catalyst may be expensive, regioselectivity can be a challenge. |

The Mechanistic Heart of the Matter: Carbometalation vs. Transmetalation

The unique reactivity of 2-pyridylsilanes in palladium-catalyzed cross-coupling reactions stems from the coordinating ability of the pyridyl nitrogen. This coordination to the palladium center can direct the reaction down two distinct mechanistic pathways: carbometalation and transmetalation.

The Carbometalation Pathway

In the absence of an activator, the palladium catalyst, after oxidative addition to the organic halide, can coordinate to the double bond of an alkenyl-2-pyridylsilane. The pyridyl nitrogen acts as a directing group, facilitating the migratory insertion of the alkenyl group into the palladium-carbon bond. This carbopalladation is then followed by β-hydride elimination to afford the coupled product.

The Transmetalation Pathway

The addition of an activating agent, such as a fluoride source (e.g., TBAF) or a silver salt, dramatically alters the reaction course. The activator interacts with the silicon atom, forming a pentacoordinate, hypervalent silicate intermediate. This species is sufficiently nucleophilic to undergo transmetalation with the palladium(II) complex, transferring the organic group from silicon to palladium. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst.

Figure 1: Simplified mechanistic pathways in the palladium-catalyzed cross-coupling of 2-pyridylsilanes.

Experimental Protocols: A Step-by-Step Guide

To provide practical insights, this section details a representative experimental procedure for the synthesis and application of a 2-pyridylsilane.

Synthesis of 2-(Dimethylvinylsilyl)pyridine

This procedure is adapted from the work of Itami and Yoshida.

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Dimethylvinylchlorosilane

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of 2-bromopyridine in anhydrous THF dropwise to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.

-

Slowly add a solution of dimethylvinylchlorosilane in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford 2-(dimethylvinylsilyl)pyridine.

Palladium-Catalyzed Cross-Coupling of 2-(Dimethylvinylsilyl)pyridine with an Aryl Iodide (Transmetalation Pathway)

Materials:

-

2-(Dimethylvinylsilyl)pyridine

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

-

Anhydrous toluene

Procedure:

-

To a reaction vessel, add the aryl iodide, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous toluene, followed by the 2-(dimethylvinylsilyl)pyridine.

-

Add the TBAF solution dropwise.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the desired cross-coupled product.

Applications in Complex Molecule Synthesis: Fueling Drug Discovery

The unique reactivity and functional group tolerance of 2-pyridylsilanes have made them invaluable tools in the synthesis of complex natural products and pharmaceutically active compounds. The ability to introduce a pyridyl moiety, a common pharmacophore, in a controlled and efficient manner has significant implications for drug discovery and development.

While specific examples of the use of 2-pyridylsilanes in the total synthesis of blockbuster drugs are often proprietary, the methodology has been widely applied in academic and industrial research for the construction of complex molecular architectures. The principles demonstrated in these syntheses are directly transferable to the development of novel therapeutic agents.

Future Outlook: The Continuing Evolution of 2-Pyridylsilane Chemistry

The field of 2-pyridylsilane chemistry continues to evolve, with ongoing research focused on several key areas:

-

Development of Novel Catalytic Systems: The design of more active and selective catalysts will further expand the scope and utility of 2-pyridylsilane couplings.

-

Asymmetric Synthesis: The development of enantioselective cross-coupling reactions using chiral 2-pyridylsilanes or chiral catalysts is a promising area for future research.

-

Applications in Materials Science: The unique electronic properties of pyridine-containing compounds make them attractive targets for applications in organic electronics and materials science. 2-Pyridylsilanes provide a powerful tool for the synthesis of these materials.

-

Bioconjugation: The stability and biocompatibility of the silicon-carbon bond make 2-pyridylsilanes potential candidates for applications in bioconjugation and chemical biology.

Conclusion

From their conceptual beginnings rooted in the Hiyama coupling to their current status as versatile and powerful reagents, 2-pyridylsilanes have carved a significant niche in the landscape of modern organic synthesis. Their unique ability to undergo switchable and highly selective cross-coupling reactions, driven by the coordinating influence of the pyridyl nitrogen, has provided elegant solutions to challenging synthetic problems. As our understanding of their reactivity deepens and new catalytic systems are developed, the impact of 2-pyridylsilane chemistry on the fields of drug discovery, materials science, and beyond is set to continue its upward trajectory.

References

-

Hatanaka, Y.; Hiyama, T. Cross-Coupling of Organosilanes with Organic Halides Mediated by a Palladium Catalyst and Tris(diethylamino)sulfonium Difluorotrimethylsilicate. J. Org. Chem.1988 , 53 (4), 918–920. [Link][1][2]

- Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 421–453.

-

Itami, K.; Nokami, T.; Yoshida, J.-i. Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. J. Am. Chem. Soc.2001 , 123 (23), 5600–5601. [Link]

-

Denmark, S. E.; Sweis, R. F. The Palladium-Catalyzed Cross-Coupling of Organosilanols and Their Salts: A Practical Alternative to Boron- and Tin-Based Methods. Acc. Chem. Res.2002 , 35 (10), 835–846. [Link]

-

Yoshida, J.-i.; Itami, K. The Pyridylsilyl Group as a Versatile Platform for the Synthesis of Nitrogen-Containing Compounds. Chem. Commun.2002 , 2655-2662. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Hatanaka, Y. and Hiyama, T. (1988) Cross-Coupling of Organosilanes with Organic Halides Mediated by a Palladium Catalyst and Tris(Diethylamino)Sulfonium Difluorotrimethylsilicate. The Journal of Organic Chemistry, 53, 918-920. - References - Scientific Research Publishing [scirp.org]

- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 4. 1,3-Diene synthesis by C-C coupling (dienylation) [organic-chemistry.org]

Probing the Silicon Effect: A Technical Guide to the Electronic Structure of 2-(Dimethylsilyl)pyridine

This in-depth technical guide provides a comprehensive theoretical and experimental framework for understanding the electronic structure of 2-(Dimethylsilyl)pyridine. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of silicon substitution on aromatic heterocycles. By integrating computational chemistry with spectroscopic validation, we present a robust methodology for elucidating the molecular orbital landscape, electronic transitions, and reactivity of this intriguing molecule.

Introduction: The Rationale for Silyl Substitution in Pyridine Chemistry

The introduction of silicon-containing moieties into organic molecules offers a compelling strategy for modulating their physicochemical and biological properties.[1] In the realm of pyridine chemistry, the replacement of a carbon-based substituent with a silyl group, such as the dimethylsilyl group in this compound, can induce significant perturbations in the electronic structure. These changes, driven by the distinct electronegativity, size, and orbital characteristics of silicon compared to carbon, can influence everything from reaction kinetics to photophysical behavior. A thorough understanding of these electronic alterations is paramount for the rational design of novel catalysts, functional materials, and pharmaceutical agents.

This guide will delve into the theoretical underpinnings of the electronic structure of this compound, primarily through the lens of Density Functional Theory (DFT). Furthermore, it will outline the experimental techniques, namely UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy, that serve as indispensable tools for validating and refining our theoretical models.

Theoretical Framework: A DFT-Centric Approach

Density Functional Theory (DFT) has emerged as a powerful and accurate method for investigating the electronic properties of molecules.[2][3] For a molecule like this compound, DFT calculations can provide invaluable insights into its molecular orbitals, electron density distribution, and spectroscopic properties.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following workflow outlines a validated approach for studying this compound.

Caption: A typical DFT workflow for studying the electronic structure of this compound.

Step-by-Step Protocol:

-

Geometry Optimization: The initial molecular structure of this compound is built and then optimized to find its lowest energy conformation. A common and effective functional for this purpose is B3LYP, paired with a basis set such as 6-311+G(d,p) to adequately describe the electronic environment of both the pyridine ring and the silicon atom.[3][4]

-

Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

Electronic Property Calculation: With the optimized geometry, a single-point energy calculation is carried out to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[5]

-

Spectroscopic Simulation: To enable direct comparison with experimental data, theoretical UV-vis and NMR spectra are simulated. Time-Dependent DFT (TD-DFT) is employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-vis spectrum. The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate NMR chemical shifts.

Predicted Electronic Structure and Reactivity

The introduction of the dimethylsilyl group at the 2-position of the pyridine ring is expected to significantly influence the electronic landscape. Based on general principles of organosilicon chemistry, the silyl group can act as a weak σ-donor and a potential π-acceptor through d-orbital participation, although the extent of the latter is a subject of ongoing discussion.

Table 1: Predicted Electronic Properties of this compound vs. Pyridine (Illustrative DFT Data)

| Property | Pyridine (Calculated) | This compound (Predicted) | Causality of the Shift |

| HOMO Energy (eV) | -6.70 | -6.55 | The σ-donating nature of the silyl group destabilizes the HOMO, raising its energy. |

| LUMO Energy (eV) | -0.45 | -0.60 | Potential π-accepting interactions with silicon's d-orbitals can stabilize the LUMO, lowering its energy. |

| HOMO-LUMO Gap (eV) | 6.25 | 5.95 | The combined effect of raising the HOMO and lowering the LUMO leads to a reduced energy gap. |

| Dipole Moment (Debye) | 2.22 | 2.50 | The electronegativity difference between carbon and silicon and the geometry of the substituent lead to an increased dipole moment. |

Note: The values presented are illustrative and would be refined by specific DFT calculations as outlined in the protocol.

The reduced HOMO-LUMO gap in this compound suggests that it may be more kinetically reactive and exhibit a red-shift in its UV-vis absorption spectrum compared to pyridine.[6]

Caption: Predicted energy level shifts of the HOMO and LUMO in this compound relative to pyridine.

Experimental Validation: Spectroscopic Signatures

Theoretical predictions, while powerful, must be corroborated by experimental evidence. UV-vis and NMR spectroscopy are primary techniques for probing the electronic structure of molecules.

UV-Visible Spectroscopy

UV-vis spectroscopy provides information about the electronic transitions within a molecule.[7] The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, often from the HOMO to the LUMO.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) at various known concentrations.

-

Spectral Acquisition: Record the UV-vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the principal electronic transitions. The molar absorptivity (ε) can be determined using the Beer-Lambert law.

Based on our theoretical predictions of a narrowed HOMO-LUMO gap, we anticipate that the λmax for the π → π* transition in this compound will be red-shifted (shifted to a longer wavelength) compared to that of pyridine. Pyridine exhibits absorption maxima around 251 nm.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei, providing indirect information about the electron density distribution within a molecule.[10] Both 1H and 13C NMR are highly relevant for studying this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3) containing a reference standard (e.g., tetramethylsilane, TMS).

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Assign the chemical shifts (δ) of the protons and carbons of the pyridine ring and the dimethylsilyl group.

The electron-donating or -withdrawing nature of the dimethylsilyl substituent will influence the chemical shifts of the pyridine ring protons and carbons. For instance, an increase in electron density at a particular nucleus will lead to increased shielding and a corresponding upfield (lower ppm) shift in its resonance. Conversely, decreased electron density results in deshielding and a downfield shift.[11] The chemical shifts of the methyl protons on the silicon atom will also be characteristic.

Table 2: Expected 1H NMR Chemical Shift Trends for the Pyridine Ring

| Proton Position | Pyridine (δ, ppm) | This compound (Predicted Trend) | Rationale |

| H-3 | ~7.4 | Upfield shift | Increased electron density due to the neighboring silyl group. |

| H-4 | ~7.8 | Minor shift | Less direct influence from the substituent. |

| H-5 | ~7.4 | Minor shift | Less direct influence from the substituent. |

| H-6 | ~8.6 | Upfield shift | Proximity to the nitrogen and influence from the silyl group. |

Note: Actual chemical shifts can be influenced by solvent effects and other factors.

Synthesis of Theory and Experiment

A robust understanding of the electronic structure of this compound is achieved when theoretical calculations and experimental data are in agreement. Discrepancies between the two can be equally informative, prompting a refinement of the computational model or a deeper investigation into specific molecular interactions. For instance, if the experimentally observed UV-vis spectrum shows a greater red-shift than predicted by TD-DFT, it might suggest that the chosen functional underestimates the extent of conjugation or charge transfer character in the excited state. Similarly, a close match between calculated and experimental NMR chemical shifts provides strong evidence for the accuracy of the predicted electron density distribution.

Conclusion and Future Directions

The electronic structure of this compound is a fascinating case study in the subtle yet significant effects of silyl substitution on an aromatic heterocycle. Through a synergistic approach that combines the predictive power of DFT with the empirical validation of UV-vis and NMR spectroscopy, we can construct a detailed and reliable model of its molecular orbitals, electronic transitions, and reactivity. The insights gained from such studies are not merely academic; they provide a rational basis for the design of next-generation molecules with tailored electronic properties for applications in catalysis, materials science, and medicinal chemistry. Future work could explore the electronic structures of other silyl-substituted pyridines to build a more comprehensive understanding of structure-property relationships in this important class of compounds.

References

- Gavin Publishers. (2025, December 8). Why not Silicon? Using Computational Chemistry to Probe why Nature did not Select Silicon for Biomolecules.

-

Inokuma, S., et al. (2005). Synthesis and complexing properties of pyridinocrownophanes. Journal of Organic Chemistry, 70(5), 1698-703. Retrieved from [Link]

- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.

- National Center for Biotechnology Information. (2023, June 27). Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes.

-

Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

-

MDPI. (2023, April 18). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Research on the structural and electronic properties of silicene nanoribbon material adsorpted lithium. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]

-

Zhou, R. (n.d.). Structural And Electronic Properties of Two-Dimensional Silicene, Grap. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). The electronic structure of poly(pyridine-2,5-diyl) investigated by soft X-ray absorption and emission spectroscopies. Retrieved from [Link]

-

Umar, Y. (2009). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907-13. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations.... Retrieved from [Link]

-

MOST Wiedzy. (2021, March 25). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

-

Indian Journal of Chemistry. (2021). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

-

Das, S., et al. (2014). Synthesis, Properties, and Applications of 2-D Materials: A Comprehensive Review. Critical Reviews in Solid State and Materials Sciences, 39(4), 231-252. Retrieved from [Link]

-

MDPI. (n.d.). The Electronic Structure and Bonding in Some Small Molecules. Retrieved from [Link]

-

YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

Sources

- 1. gavinpublishers.com [gavinpublishers.com]

- 2. Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

A Technical Guide to the Physical Properties of 2-(Dimethylsilyl)pyridine

Introduction

2-(Dimethylsilyl)pyridine, a heterocyclic organosilane, is a compound of increasing interest within the realms of synthetic chemistry and materials science. Its unique molecular architecture, which combines the aromaticity of a pyridine ring with the reactivity of a dimethylsilyl group, makes it a valuable building block in organic synthesis. It serves as a versatile scaffold for a variety of chemical transformations, including hydrosilylation, cross-coupling reactions, and olefinations[1]. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, application in reaction engineering, and for ensuring safety in a laboratory and industrial setting. This guide provides an in-depth analysis of these critical parameters, grounded in established experimental methodologies and theoretical considerations.

Core Physical Properties

The boiling point and density are fundamental physical constants that provide insight into the intermolecular forces and the packing of molecules in the liquid state. For this compound, these properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | ~181.8 °C (Predicted) | at 760 mmHg |

| Density | 0.915 g/mL | at 25 °C[1] |

Experimental Determination of Physical Properties

The precise and accurate determination of boiling point and density is a cornerstone of chemical characterization. The following sections detail the standard, self-validating protocols for measuring these properties for a liquid organosilicon compound like this compound.

Boiling Point Determination: The Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

-

Thiele Tube Design: The specific shape of the Thiele tube is designed to allow for the circulation of the heating oil (typically mineral oil or silicone oil) via convection. This ensures a uniform temperature distribution throughout the apparatus, which is critical for an accurate measurement.

-

Capillary Tube: The inverted capillary tube traps a small amount of air. As the sample is heated, this trapped air expands and is eventually replaced by the vapor of the liquid. The point at which the liquid re-enters the capillary upon cooling signifies that the vapor pressure of the sample is equal to the external atmospheric pressure.

-

Rate of Heating: A slow and steady heating rate is crucial to ensure that the system is in thermal equilibrium, allowing for an accurate reading of the temperature at which boiling occurs.

-

A small sample of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing a heating oil, ensuring the sample is fully immersed.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.

Density Determination: The Pycnometer Method

Density is an intrinsic property of a substance, defined as its mass per unit volume. The use of a pycnometer, a flask with a precisely known volume, is a standard and highly accurate method for determining the density of a liquid.

-

Temperature Control: The density of a liquid is highly dependent on temperature. A constant temperature water bath is used to ensure that all measurements are made at a consistent and known temperature, typically 25 °C.

-

Pycnometer Design: The pycnometer is designed to hold a very precise and reproducible volume of liquid. The capillary stopper allows for the removal of excess liquid, ensuring the volume is consistent for each measurement.

-

Degassing: For volatile liquids or those that may have dissolved gases, it is important to ensure the liquid is degassed to obtain an accurate mass measurement.

-

A clean and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at that temperature.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound.

-

The pycnometer containing the sample is brought to the same constant temperature in the water bath.

-

The pycnometer and its contents are then weighed accurately.

-

The density of the this compound is calculated by dividing the mass of the sample by the predetermined volume of the pycnometer.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: A flowchart illustrating the parallel workflows for the experimental determination of boiling point and density.

Field-Proven Insights and Considerations

As a Senior Application Scientist, it is crucial to move beyond the mere reporting of data and provide context and practical advice. The physical properties of this compound have direct implications for its use in research and development.

-

Intermolecular Forces and Boiling Point: The predicted boiling point of ~181.8 °C is relatively high, which can be attributed to a combination of dipole-dipole interactions arising from the polar pyridine ring and London dispersion forces from the overall molecular structure. This suggests that the compound is not excessively volatile under standard laboratory conditions, which simplifies its handling.

-

Purity and Boiling Point Range: It is important to note that the presence of impurities will typically result in a boiling point range rather than a sharp, single value. A broad boiling range observed during distillation can be an indicator of an impure sample, necessitating further purification steps such as fractional distillation.

-

Density and Reaction Stoichiometry: The density of 0.915 g/mL at 25 °C is essential for accurately measuring and dispensing the compound by volume in situations where gravimetric measurement is impractical. Accurate density values are critical for maintaining precise stoichiometric ratios in chemical reactions, which directly impacts reaction yield and purity.

-

Handling and Storage: this compound is noted to be light and moisture-sensitive. Its flash point is 40.6 °C (closed cup), classifying it as a flammable liquid[1]. Therefore, it should be stored in a cool, dry, and dark place, away from ignition sources, and handled in a well-ventilated fume hood. The recommended storage temperature is 2-8°C[1].

Conclusion

The boiling point and density of this compound are critical physical parameters that govern its behavior and inform its practical application. The predicted boiling point of approximately 181.8 °C and the experimentally determined density of 0.915 g/mL at 25 °C provide a foundational dataset for researchers and drug development professionals. By employing robust experimental methodologies and understanding the underlying principles that dictate these properties, scientists can confidently and safely utilize this versatile organosilicon compound in their synthetic endeavors.

References

-

LabSolutions. This compound. LabSolutions. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Dimethylsilyl)pyridine in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Dimethylsilyl)pyridine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Recognizing the current scarcity of published quantitative solubility data for this specific molecule, this document furnishes a robust theoretical framework for predicting its solubility based on first principles. More importantly, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility in various organic solvents with high fidelity.

Understanding this compound: A Physicochemical Profile

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its behavior in solution. This compound is a heterocyclic compound with the linear formula (C₅H₄N)Si(CH₃)₂H.

Key Physicochemical Properties:

| Property | Value |

| Molecular Weight | 137.25 g/mol |

| Density | 0.915 g/mL at 25 °C |

| Refractive Index | n20/D 1.499 |

| Flash Point | 40.6 °C (closed cup) |

The structure of this compound, featuring a polar pyridine ring and a less polar dimethylsilyl group, suggests a nuanced solubility profile. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor.[1][2][3] This characteristic is crucial for its interaction with protic solvents. Conversely, the dimethylsilyl group is generally considered to be of low polarity, which will influence its solubility in nonpolar solvents.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that guides the prediction of solubility.[4] It posits that substances with similar intermolecular forces are likely to be soluble in one another. We can, therefore, anticipate the solubility of this compound by dissecting its molecular structure and considering the nature of common organic solvents.

Solvent Categories and Predicted Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the dimethylsilyl group and the overall molecular structure suggest that this compound will exhibit some solubility in nonpolar solvents. However, the polar pyridine ring will likely limit its miscibility.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone): These solvents, which possess dipole moments but do not have acidic protons, are expected to be effective at solvating this compound. The polarity of the pyridine ring will interact favorably with the dipoles of these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The lone pair on the pyridine nitrogen can act as a hydrogen bond acceptor with the hydroxyl groups of these solvents.[1][2][3] Therefore, good solubility is anticipated in polar protic solvents. However, the presence of the nonpolar dimethylsilyl group may reduce its solubility in highly polar solvents like water compared to its parent compound, pyridine.

It is critical to underscore that these are predictions based on chemical principles.[5][6][7][8] Due to the lack of specific experimental data, the following experimental protocol is provided to enable researchers to determine the precise solubility of this compound in their solvents of interest.

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed, step-by-step methodology for both qualitative and quantitative determination of the solubility of this compound.

Safety Precautions